4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid
Description
Properties
CAS No. |
917981-33-0 |
|---|---|
Molecular Formula |
C16H24O5 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
4-heptan-4-yloxy-2,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H24O5/c1-5-7-11(8-6-2)21-12-9-13(19-3)15(16(17)18)14(10-12)20-4/h9-11H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
JBFDFVDNZVLPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)OC1=CC(=C(C(=C1)OC)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid typically involves the esterification of 2,6-dimethoxybenzoic acid with 4-heptanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.
Scientific Research Applications
4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The heptan-4-yloxy and dimethoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This modulation can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Alkoxy-Substituted Benzoic Acids
- 4-Hydroxybenzoic Acid (4-HBA) : A simpler analog lacking methoxy and heptan-4-yloxy groups. 4-HBA is widely used as a preservative and intermediate in polymer synthesis. Its lower lipophilicity (logP ≈ 1.3) contrasts with the target compound, which has enhanced hydrophobicity due to the heptan-4-yloxy chain.
- 3-Bromo-2,6-dimethoxybenzoic Acid (Br6): Features a bromine atom at position 3. Br6 binds to HIV protease via halogen-carbonyl interactions, unlike the non-halogenated target compound, which may rely on hydrogen bonding or hydrophobic interactions.
- 4-(Hexyloxy/heptyloxy)benzenamine Derivatives : Synthesized via similar acid hydrolysis routes (). These compounds highlight the role of alkoxy chain length in solubility and biological activity; longer chains (e.g., heptyl) increase lipophilicity but may reduce bioavailability.
Methoxy-Substituted Derivatives
- 5-Bromoresorcinol: Generated from demethylation of 4-bromo-2,6-dimethoxybenzoic acid (). The target compound’s stability under acidic conditions (e.g., HBr-HOAc) is untested but could differ due to the absence of bromine and presence of a heptan-4-yloxy group.
- 2',6'-Dimethoxyflavone Inclusion Complexes : Co-crystallize with halogenated dimethoxybenzoic acids via hydrogen bonding. The heptan-4-yloxy chain in the target compound may disrupt such interactions, altering crystallization behavior.
Physicochemical and Reactivity Comparisons
Research Findings and Mechanistic Insights
- Synthetic Routes : The target compound may be synthesized via acid-catalyzed hydrolysis of acetamide precursors (as in ), followed by alkylation.
- Reactivity Under Demethylation : Unlike brominated analogs (e.g., 4-bromo-2,6-dimethoxybenzoic acid), which undergo bromine migration or decarboxylation under HBr-HOAc treatment, the target compound’s heptan-4-yloxy group may stabilize the structure against similar rearrangements.
- Biological Interactions : The dimethoxybenzoic acid scaffold is implicated in enzyme binding (e.g., HIV protease in ), but the heptan-4-yloxy chain’s steric bulk could limit such interactions unless tailored for hydrophobic binding pockets.
Biological Activity
4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound is characterized by a benzoic acid core substituted with two methoxy groups at the 2 and 6 positions and a heptan-4-yl ether group. Its chemical formula is .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antioxidant Properties : The compound could act as a free radical scavenger, contributing to its protective effects against oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclin Dependent Kinases (CDKs) : Similar compounds have shown the ability to inhibit CDK activity, which is crucial for cell cycle regulation and cancer progression. For instance, related benzoic acids have demonstrated significant inhibition of CDK1 and CDK2 activities in vitro .
- Modulation of Inflammatory Pathways : The compound may influence the expression of pro-inflammatory cytokines and other mediators involved in inflammation .
- Antioxidant Mechanism : The methoxy groups present in the structure are known to enhance antioxidant activity, potentially reducing oxidative damage in cells .
Antitumor Studies
A study evaluating the cytotoxic effects of similar compounds on various cancer cell lines indicated that derivatives of 2,6-dimethoxybenzoic acid exhibited significant growth inhibition. In particular, compounds with similar structural motifs were shown to have IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of methoxy-substituted benzoic acids. These compounds can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages .
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that compounds with similar structures effectively reduced oxidative stress markers in vitro. This suggests a potential role in protecting cells from oxidative damage .
Case Studies
- Case Study on Cancer Cell Lines : In a controlled laboratory setting, this compound was tested against A431 and Jurkat cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, indicating its efficacy in reducing inflammation.
Data Summary
Q & A
Q. What are the key physicochemical properties of 4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid, and how do substituents influence its acidity?
The compound’s acidity is influenced by electron-donating substituents (methoxy groups at positions 2 and 6) and the heptan-4-yloxy group. For structurally related 2,6-dimethoxybenzoic acid, experimental pKa values range from 3.31 to 3.44 in aqueous solutions due to steric and electronic effects . The heptan-4-yloxy group may further reduce solubility in polar solvents, similar to other long-chain alkoxy-substituted benzoic acids, which exhibit limited aqueous solubility . Methodological Note : Use potentiometric titration with corrections for solvent effects (e.g., water-dioxane mixtures) to determine pKa experimentally . Computational methods (e.g., DFT) can model substituent effects on acidity.
Q. What synthetic strategies are effective for introducing the heptan-4-yloxy group into benzoic acid derivatives?
The heptan-4-yloxy group can be introduced via nucleophilic substitution or Mitsunobu reactions. For example:
- Alkylation of phenolic intermediates using 4-bromoheptane under basic conditions.
- Mitsunobu coupling with heptan-4-ol and a protected benzoic acid precursor (e.g., methyl ester).
Methodological Note : Optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate steric hindrance from the bulky heptan-4-yloxy group. Monitor intermediates via TLC or HPLC .
Q. How should this compound be handled and stored to ensure stability?
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How do steric effects from the heptan-4-yloxy and methoxy groups impact coordination chemistry with transition metals?
Steric hindrance from substituents can limit the binding modes of the carboxylate group. For 2,6-dimethoxybenzoic acid, Cu(II) complexes form monodentate or bridging carboxylate ligands, with magnetic moments indicating weak antiferromagnetic coupling . The heptan-4-yloxy group may destabilize such complexes due to increased hydrophobicity. Methodological Note : Characterize complexes using FTIR (to confirm carboxylate binding), magnetic susceptibility measurements, and thermal analysis (TGA/DSC) .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed using software like SHELX?
- Challenges : Disorder in the heptan-4-yloxy chain and weak diffraction due to low crystallinity.
- Solutions : Use SHELXL for refinement with restraints on bond lengths/angles in disordered regions. Apply TWIN commands in SHELX for twinned crystals . Validate hydrogen bonding patterns with graph-set analysis (e.g., Etter’s rules) .
Q. How can hydrogen bonding patterns in the crystal structure be predicted or rationalized?
The compound’s carboxyl and methoxy groups participate in hydrogen bonds. For 2,6-dimethoxybenzoic acid, carboxyl O–H···O hydrogen bonds form dimers, while methoxy groups engage in weaker C–H···O interactions . Methodological Note : Use Mercury (CCDC) to analyze packing motifs. Compare with Cambridge Structural Database (CSD) entries for analogous structures .
Q. What discrepancies exist between calculated and experimental pKa values for substituted benzoic acids, and how can they be resolved?
For 2,6-dimethoxybenzoic acid, calculated pKa (3.99 via Shorter-Stubbs additive model) deviates from experimental values (3.31–3.44) due to steric strain and solvent effects . Methodological Note : Improve calculations by incorporating solvent-accessible surface area (SASA) models or using experimental data for analogous compounds (e.g., 2,4,6-trimethoxybenzoic acid) as reference points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
